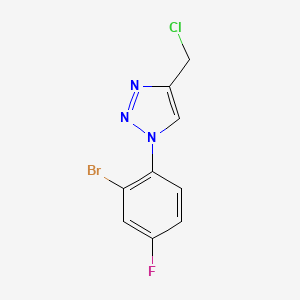
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Descripción general
Descripción
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H6BrClFN3 and its molecular weight is 290.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Triazole derivatives are synthesized for their unique intermolecular interactions and structural properties. For instance, the study by Shukla et al. (2014) focuses on synthesizing biologically active 1,2,4-triazole derivatives, analyzing their crystal structures, and evaluating the presence of various intermolecular interactions, such as C–H⋯π and lp⋯π interactions. These findings are crucial for understanding the molecular basis of the biological activities of triazole compounds and for designing new materials with tailored properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activities
Research on triazole derivatives often targets their potential as therapeutic agents. For example, the synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles as a new type of alkylating agent have been investigated for their ability to inhibit the growth of HeLa cells and extend the life span of mice bearing tumors, demonstrating the potential of triazole compounds in cancer therapy (de las Heras, Alonso, & Alonso, 1979).
Material Science Applications
Triazole derivatives also find applications in material science, such as in the development of ferrocene-1H-1,2,3-triazole hybrids designed for their low toxicity and potential neuroprotective effects. These compounds, characterized by various spectroscopic and electrochemical techniques, demonstrate the versatility of triazole derivatives in creating compounds with specific desired activities (Haque, Hsieh, Hassan, Faizi, Saha, Dege, Rather, & Khan, 2017).
Antimicrobial and Antifungal Studies
The antimicrobial and antifungal activities of triazole derivatives are of significant interest. Various studies have shown that halogen-substituted triazole compounds exhibit potent antimicrobial properties. For instance, the synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities against multiple pathogens highlight the potential of these compounds in developing new antimicrobial agents (Rezki, Mayaba, Al-blewi, Aouad, & El Ashry, 2017).
Propiedades
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c10-8-3-6(12)1-2-9(8)15-5-7(4-11)13-14-15/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSUXOPGKGUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)
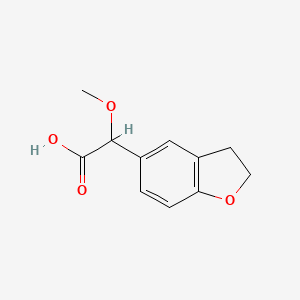
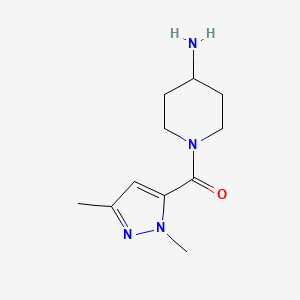
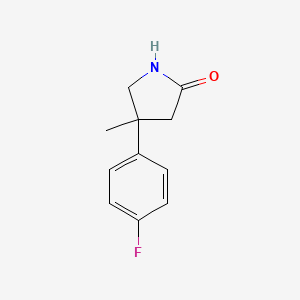

![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)
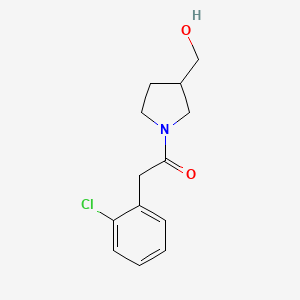

![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)
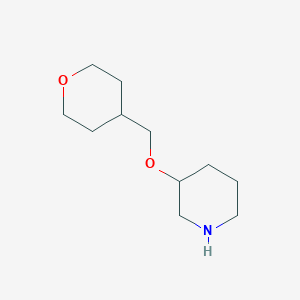
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467320.png)
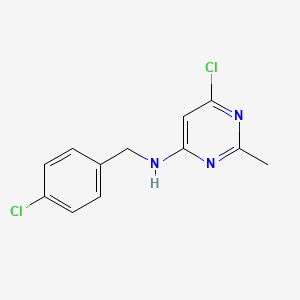
amine](/img/structure/B1467325.png)
